N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c20-13(12-1-2-12)17-15-19-18-14(21-15)16-6-9-3-10(7-16)5-11(4-9)8-16/h9-12H,1-8H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPTUWSYYVYHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically starts with adamantane-1-carbohydrazide. This intermediate is treated with an appropriate isothiocyanate to yield the corresponding 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues .
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
The compound has been investigated for its antimicrobial and antiviral properties . Studies suggest that it exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Medicine
In the field of drug development, this compound is explored as a pharmacophore , which may interact with specific biological targets such as enzymes or receptors involved in disease processes. Its structural features may enhance drug efficacy and selectivity.
Materials Science
The compound's unique properties are being utilized in the development of new materials with applications in coatings and polymers due to their thermal stability and resistance to degradation.
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes.
Antiviral Properties
Research indicated that this compound showed promising antiviral activity against certain viruses by inhibiting viral replication. The adamantane structure is believed to enhance the binding affinity to viral proteins.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The thiadiazole ring interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
*Inferred from structural analogs (e.g., adamantane derivatives in ).
- Adamantane vs. Other Substituents : The adamantane group in the target compound and 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine contrasts with sulfur-linked substituents (e.g., benzylthio in 5h ). Adamantane’s bulkiness may reduce conformational flexibility but improve lipid solubility, critical for blood-brain barrier penetration in antiviral applications.
- Cyclopropanecarboxamide vs. This could alter binding kinetics in enzyme inhibition.
Physicochemical Properties
- Melting Points: Adamantane-containing compounds (e.g., 168–170°C in ) exhibit higher melting points than non-adamantane derivatives (e.g., 132–136°C in 5e/5k ), likely due to enhanced crystallinity from rigid adamantane packing.
Crystallographic and Conformational Insights
- The thiadiazole ring in adamantane derivatives is planar (r.m.s. deviation = 0.009 Å in ), with substituent orientation influencing intermolecular interactions. For example, the methylamine group in forms N–H⋯N hydrogen bonds, creating supramolecular chains. The cyclopropanecarboxamide in the target compound may exhibit distinct hydrogen-bonding patterns, affecting crystal packing and solubility .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Synthesis
This compound belongs to the class of 1,3,4-thiadiazole derivatives. The synthesis typically involves:
- Formation of Thiosemicarbazide : Starting from adamantane-1-carbohydrazide treated with an isothiocyanate.
- Cyclization : The thiosemicarbazide undergoes cyclization to yield the thiadiazole ring.
This compound can be further modified to produce various derivatives that may enhance its biological activity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial activity. For instance:
- Study Findings : A series of 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-arylidene-1,3-thiazolidin-4-ones showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, twelve out of seventeen compounds were found to be more effective than standard antibiotics like streptomycin and ampicillin .
| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|---|
| Compound 8 | High | Moderate | High |
| Compound 12 | Moderate | Low | Moderate |
Antifungal Activity
The same derivatives also exhibited antifungal properties superior to reference drugs such as bifonazole and ketoconazole .
Anticancer Activity
The compound has shown promising results in anti-proliferative assays against various cancer cell lines (MCF-7, HepG-2, A549). Specific derivatives demonstrated IC50 values ranging from 37.85 nM to 85 nM against mutant EGFR types, indicating their potential as anticancer agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Action : It disrupts bacterial cell wall synthesis by inhibiting enzymes like MurA and MurB.
- Anticancer Mechanism : It induces apoptosis in cancer cells through the regulation of BAX and Bcl-2 proteins and inhibits cyclooxygenase enzymes involved in inflammatory pathways .
Comparative Studies
Comparative analysis with similar compounds reveals that variations in substituents significantly affect biological activity:
| Compound | Structure | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| N-Ethyl derivative | Adamantane + Ethyl group | Moderate | Low |
| N-(4-Fluorophenyl) derivative | Adamantane + Fluorophenyl group | High | Moderate |
These differences highlight the importance of structural modifications in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
